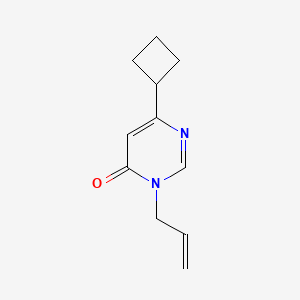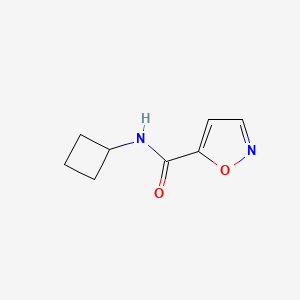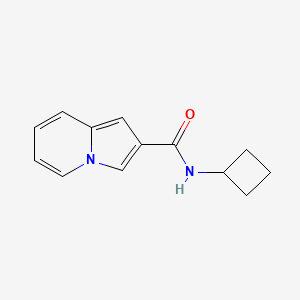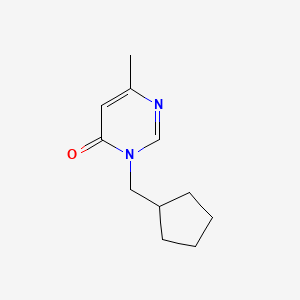
6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one, also known as 6-CB-3-PEDHP, is a novel heterocyclic compound with a wide range of potential applications in the field of science and medicine. It is a derivative of the pyrimidine family, and its structure contains a cyclobutyl moiety, an ethylenic double bond, and a hydroxyl group. This compound has been extensively studied due to its unique properties, which include its ability to form stable dimers, its low toxicity, and its ability to act as a catalyst for various reactions.
Wissenschaftliche Forschungsanwendungen
6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one has a wide range of potential applications in the field of science and medicine. It has been used as a catalyst for a variety of reactions, including the synthesis of cyclic peptides, the formation of stable dimers, and the synthesis of heterocyclic compounds. In addition, it has been used as a fluorescent dye for bioimaging, as a ligand for metal complexes, and as a potential therapeutic agent for cancer and other diseases. It has also been used in the synthesis of polymers, in the development of new materials, and in the synthesis of novel compounds with potential applications in drug delivery.
Wirkmechanismus
The mechanism of action of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is not fully understood, but it is believed to involve the formation of stable dimers, which are believed to be involved in the catalytic mechanisms of various reactions. In addition, the hydroxyl group of the compound is believed to be involved in the formation of hydrogen bonds with other molecules, which may contribute to its ability to act as a catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one are not well understood, but it is believed to have some potential therapeutic applications. In particular, it has been shown to have anti-inflammatory and anti-tumor activities, as well as to be able to inhibit the growth of certain cancer cell lines. In addition, it has been shown to have antifungal and antibacterial properties, as well as to exhibit some antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is its low toxicity, which makes it suitable for use in laboratory experiments. In addition, it has a wide range of potential applications, including its ability to act as a catalyst for various reactions and its potential therapeutic applications. However, it is not very soluble in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The potential applications of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one are vast, and there are numerous future directions that can be explored. These include further research into its mechanism of action, its potential therapeutic applications, and its ability to act as a catalyst for various reactions. In addition, further research into the synthesis of novel compounds based on the 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one structure, as well as its use in the synthesis of polymers and new materials, could provide new insights into its potential applications.
Synthesemethoden
The synthesis of 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is a multi-step process that involves the reaction of cyclobutyl bromide with 3-hydroxyprop-2-en-1-one in the presence of a base. The reaction proceeds through a nucleophilic substitution of the bromide by the hydroxyl group, followed by a cyclization reaction to form the desired cyclobutyl-3-hydroxyprop-2-en-1-one. This intermediate is then subjected to a dehydration reaction in the presence of an acid to yield the desired 6-cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one.
Eigenschaften
IUPAC Name |
6-cyclobutyl-3-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-6-13-8-12-10(7-11(13)14)9-4-3-5-9/h2,7-9H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQRAMCOKWAOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC(=CC1=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclobutyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430356.png)
![4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430360.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6430368.png)
![5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B6430370.png)
![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)




![4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430444.png)
![4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B6430448.png)
![4-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430453.png)
![4-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430461.png)
![6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6430465.png)